molecular formula C12H14N2 B15070488 6-(2-Aminoethyl)naphthalen-2-amine

6-(2-Aminoethyl)naphthalen-2-amine

Cat. No.: B15070488
M. Wt: 186.25 g/mol
InChI Key: ROXDBEXVOZPDQU-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)naphthalen-2-amine is an organic compound with the molecular formula C12H14N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an aminoethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)naphthalen-2-amine typically involves the reaction of 2-naphthol with ammonium zinc chloride at elevated temperatures (200-210°C) to form the desired amine through the Bucherer reaction . Another method involves heating 2-naphthol with ammonium acetate at 270-280°C to obtain its acetyl derivative, which can then be converted to the amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to tetrahydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Tetrahydro-3-naphthylamine

    Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

6-(2-Aminoethyl)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)naphthalen-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: Another aminonaphthalene derivative with similar chemical properties but different biological activities.

    2-Aminonaphthalene: Shares the naphthalene backbone but differs in the position of the amino group.

Uniqueness

6-(2-Aminoethyl)naphthalen-2-amine is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-(2-aminoethyl)naphthalen-2-amine

InChI

InChI=1S/C12H14N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5-6,13-14H2

InChI Key

ROXDBEXVOZPDQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1CCN

Origin of Product

United States

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